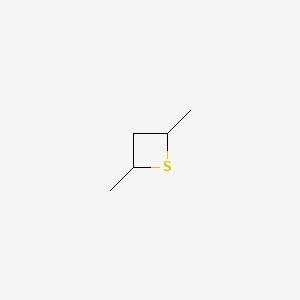
2,4-Dimethylthietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylthietane is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀S. It is a member of the thietane family, which are four-membered ring compounds containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthietane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethyl-1,3-butadiene with sulfur dichloride (SCl₂) under controlled conditions. This reaction proceeds through a cycloaddition mechanism, forming the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to more saturated sulfur-containing compounds.
Substitution: The methyl groups on the thietane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated sulfur-containing compounds.
Substitution: Various substituted thietanes depending on the reagents used.
Scientific Research Applications
2,4-Dimethylthietane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylthietane involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylthietane
- 2-Ethylthietane
- 2-Propylthietane
Uniqueness
2,4-Dimethylthietane is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
43044-24-2 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2,4-dimethylthietane |
InChI |
InChI=1S/C5H10S/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3 |
InChI Key |
PCMVFKBBCXWSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















